An In-Depth Technical Guide to 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Vinyl Boronates in Modern Synthesis
In the landscape of contemporary organic synthesis, organoboron compounds have emerged as indispensable tools, largely due to their remarkable versatility, stability, and functional group tolerance. Among these, vinyl boronate esters are particularly prized intermediates, serving as key building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses on a specific and highly valuable vinyl boronate: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane. The incorporation of the neopentyl glycol protecting group imparts enhanced stability to the boronic acid moiety, making it an ideal reagent for a range of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This document provides a comprehensive overview of its synthesis, a detailed examination of its chemical and physical properties, and a practical guide to its application in catalysis, with a particular focus on the rationales behind the methodological choices.
Synthesis of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane: A Robust and Scalable Protocol
The synthesis of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is reliably achieved through the palladium-catalyzed cross-coupling of a suitable vinyl precursor with a diboron reagent, followed by esterification with neopentyl glycol. The neopentyl glycol moiety is strategically employed to confer thermal and chemical stability to the otherwise sensitive vinyl boronic acid.
Core Reaction Principle
The fundamental transformation involves the formation of a carbon-boron bond at the vinylic position. This is typically accomplished via a palladium-catalyzed reaction between a vinyl halide or triflate and a diboron species, such as bis(pinacolato)diboron or bis(neopentyl glycolato)diboron. The subsequent transesterification or direct use of neopentyl glycol during the initial reaction setup yields the target compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative synthesis of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
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1-bromo-1-phenylethene
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Bis(neopentyl glycolato)diboron
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Anhydrous 1,4-dioxane
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
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Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-bromo-1-phenylethene (1.0 mmol), bis(neopentyl glycolato)diboron (1.1 mmol), and potassium carbonate (3.0 mmol).
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Rationale: An inert atmosphere is crucial to prevent the degradation of the palladium catalyst and organoboron reagents, which can be sensitive to oxygen and moisture. Potassium carbonate acts as the base necessary for the catalytic cycle of the Suzuki-Miyaura coupling.
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Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) in anhydrous 1,4-dioxane (5 mL). Stir the mixture for 10-15 minutes until a homogeneous solution is formed.
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Rationale: The pre-mixing of the palladium precursor and the phosphine ligand allows for the in situ formation of the active Pd(0) catalyst, which is essential for the oxidative addition step in the catalytic cycle. Triphenylphosphine serves as a stabilizing ligand for the palladium center.
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Reaction Execution: Add the catalyst solution to the flask containing the reagents. Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
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Rationale: Elevated temperatures are typically required to drive the catalytic cycle to completion. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts and the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Rationale: The filtration step removes inorganic byproducts and the heterogeneous catalyst residues. Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and any side products.
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Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane.
Properties of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
The physical and chemical properties of this vinyl boronate ester are critical to its handling, storage, and reactivity in synthetic applications.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇BO₂ | [1] |
| Molecular Weight | 216.09 g/mol | [1] |
| Appearance | Solid or liquid | |
| Boiling Point | 130 °C at 1 mmHg | [1] |
| CAS Number | 938080-25-2 | [1] |
Chemical Properties and Stability
The neopentyl glycol protecting group confers significant stability to the boronic acid. This is attributed to the Thorpe-Ingold effect, where the gem-dimethyl groups on the neopentyl backbone favor the cyclic ester formation and increase its resistance to hydrolysis compared to simpler diol esters. However, under specific acidic or basic conditions, the boronate ester can be hydrolyzed to the corresponding boronic acid. This stability profile makes it an ideal reagent that can withstand a variety of reaction conditions before its intended use in a cross-coupling reaction.
Spectroscopic Data
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¹H NMR:
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Signals in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the phenyl protons.
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Singlets for the vinyl protons.
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A singlet for the methyl protons of the neopentyl group.
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A singlet for the methylene protons of the neopentyl group.
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¹³C NMR:
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Signals in the aromatic region for the phenyl carbons.
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Signals for the vinylic carbons.
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A signal for the quaternary carbon of the neopentyl group.
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A signal for the methyl carbons of the neopentyl group.
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A signal for the methylene carbons of the neopentyl group.
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Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
General Reaction Scheme
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.
Illustrative Protocol: Synthesis of a Stilbene Derivative
The following is a representative protocol for the Suzuki-Miyaura coupling of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane with an aryl halide.
Materials:
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5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
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Aryl halide (e.g., 4-iodoanisole)
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Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium phosphate (K₃PO₄)
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Anhydrous toluene and water
Procedure:
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Reaction Setup: In a Schlenk tube, combine 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane (1.0 mmol), 4-iodoanisole (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
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Solvent Addition: Add anhydrous toluene (5 mL) and water (0.5 mL) to the tube.
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Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
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Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane stands as a robust and versatile building block in modern organic synthesis. Its enhanced stability, afforded by the neopentyl glycol protecting group, allows for its effective use in a range of transformations, particularly the Suzuki-Miyaura cross-coupling. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to confidently incorporate this valuable reagent into their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
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Chemical Entities of Biological Interest (ChEBI). 5,5-dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane. Available at: [Link]
